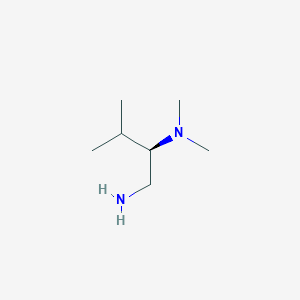
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine is an organic compound with a unique structure that includes two amine groups and three methyl groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a diamine precursor with a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various biological molecules, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine include:
- (2R)-N~2~,N~2~,3-trimethyl-1,2-pentanediamine
- (2R)-N~2~,N~2~,3-trimethyl-1,2-hexanediamine
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1609388-53-5 |
|---|---|
Molekularformel |
C7H18N2 |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
(2R)-2-N,2-N,3-trimethylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
DJVWTEQJNMZOQF-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@H](CN)N(C)C |
Kanonische SMILES |
CC(C)C(CN)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)

![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
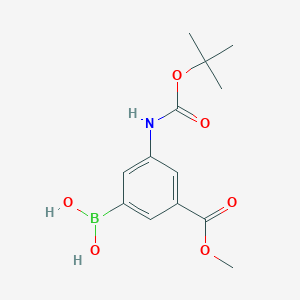
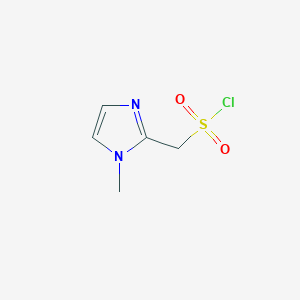
![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)

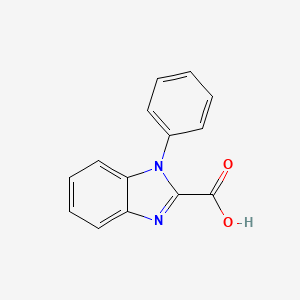
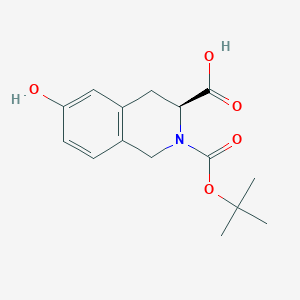

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

